N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide
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Overview
Description
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a phenyloxalamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, indicating diverse modes of action . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that the compound may affect multiple biochemical pathways .
Pharmacokinetics
Its elimination was fast, and enterohepatic circulation was observed . These findings may provide some insights into the ADME properties of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide.
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may induce a variety of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of 2-(2-nitroethyl)phenols mediated by a hypervalent iodine compound . The hydroxypropyl group can be introduced via a reaction with an appropriate epoxide under basic conditions. Finally, the phenyloxalamide moiety is formed through the reaction of the intermediate with oxalyl chloride and aniline under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields . Additionally, the use of continuous flow reactors could improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Benzothiophene: Contains a sulfur atom instead of oxygen in the ring, with comparable pharmacological properties.
Psoralen: Known for its use in treating skin diseases like psoriasis.
Uniqueness
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide is unique due to its combination of a benzofuran ring, hydroxypropyl group, and phenyloxalamide moiety, which collectively contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-19(24,16-11-13-7-5-6-10-15(13)25-16)12-20-17(22)18(23)21-14-8-3-2-4-9-14/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREKKHGMJQNROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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